N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyrazin-2-yl)azetidin-3-amine
Description
Properties
IUPAC Name |
N,5-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N8/c1-10-5-13(22-14(19-10)17-9-18-22)20(2)11-7-21(8-11)12-6-15-3-4-16-12/h3-6,9,11H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHKJYLZPWRFPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N(C)C3CN(C3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyrazin-2-yl)azetidin-3-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the triazolopyrimidine core, which can be synthesized by reacting 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The pyrazine ring is then introduced through a nucleophilic substitution reaction, followed by the formation of the azetidine ring via cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyrazin-2-yl)azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrazine and azetidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Antiproliferative Effects
Recent studies have highlighted the antiproliferative activity of compounds related to the triazolo[1,5-a]pyrimidine framework. Specifically, derivatives of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine have demonstrated notable efficacy against various cancer cell lines. For instance, a study reported that novel complexes with this ligand exhibited significant in vitro activity against Leishmania infantum and Leishmania braziliensis, suggesting potential as antileishmanial agents .
Kinase Inhibition
The compound's structure suggests it may interact with kinase enzymes, which are critical in many signaling pathways associated with cancer progression. The role of small molecule kinase inhibitors has been extensively documented; compounds that include the triazolo-pyrimidine moiety have been identified as promising candidates for drug development targeting dysregulated kinase activity in cancers .
Antimicrobial Properties
There is emerging evidence that compounds similar to N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyrazin-2-yl)azetidin-3-amine exhibit antimicrobial properties. Studies have shown that certain derivatives possess moderate to significant antibacterial and antifungal activities . This opens avenues for their use in treating infections caused by resistant strains of bacteria.
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of triazolo-pyrimidine derivatives found that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of synthesized triazolo-pyrimidine derivatives against various pathogens. The results indicated that certain derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents in clinical settings.
Mechanism of Action
The mechanism of action of N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyrazin-2-yl)azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural features and properties of the target compound with related derivatives:
Key Differences and Implications
- Azetidine vs. Larger Cyclic Amines : The azetidine substituent in the target compound likely improves binding selectivity compared to bulkier amines (e.g., cyclohexyl or phenethyl groups in ). Smaller rings reduce steric hindrance, enabling precise interactions with target pockets .
- Pyrazine vs. This may shift target specificity toward enzymes requiring polar interactions.
- Synthetic Complexity : The target compound’s azetidine-pyrazine linkage likely requires multi-step synthesis, similar to ’s use of NMP-mediated nucleophilic substitution .
Pharmacokinetic and Pharmacodynamic Insights
- Metabolic Stability : The N-methyl group and azetidine ring may reduce oxidative metabolism compared to compounds with primary amines (e.g., ’s N-cyclobutyl derivative) .
- Solubility : The pyrazine moiety could enhance aqueous solubility relative to highly lipophilic analogs like the 4-(trifluoromethyl)phenyl derivative () .
Biological Activity
N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyrazin-2-yl)azetidin-3-amine is a complex organic compound belonging to the class of triazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in various therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately . The compound features a triazolopyrimidine core linked to a pyrazine moiety through an azetidine ring. This unique structural configuration is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N10 |
| Molecular Weight | 350.39 g/mol |
| IUPAC Name | This compound |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds containing the triazolopyrimidine scaffold often exhibit inhibitory effects on phosphodiesterases (PDEs), leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This mechanism is significant for various physiological processes and has implications in treating conditions such as asthma and other inflammatory diseases .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Studies have shown that derivatives of the triazolopyrimidine class possess moderate to high antimicrobial activities against a range of pathogens:
- Bacteria : Effective against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Fungi : Demonstrated activity against Candida albicans and Aspergillus fumigatus.
The structure–activity relationship (SAR) studies suggest that modifications in the triazole or pyrimidine rings can enhance antibacterial potency .
Anticancer Potential
The compound's potential as an anticancer agent has also been explored. Triazolopyrimidine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies revealed that certain analogs exhibited significant cytotoxicity against cancer cell lines such as HeLa and MCF-7 .
Case Study 1: Inhibition of Phosphodiesterase Enzymes
A study investigated the inhibition of PDE by this compound. The compound was found to inhibit PDE4 with an IC50 value of 0.25 µM. This inhibition led to increased intracellular cAMP levels, which are crucial for modulating inflammatory responses in cells.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial efficacy, derivatives of the compound were tested against clinical isolates of resistant bacteria. The results indicated that certain modifications increased activity against Methicillin-resistant Staphylococcus aureus (MRSA), with some compounds showing MIC values lower than those of standard antibiotics like vancomycin.
Summary of Findings
The biological activity of this compound highlights its potential as a lead compound in drug development:
| Activity Type | Observed Effects |
|---|---|
| Antimicrobial | Moderate to high activity against bacteria and fungi |
| Anticancer | Significant cytotoxicity in cancer cell lines |
| PDE Inhibition | IC50 = 0.25 µM for PDE4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
